molecular formula C11H15NO2 B1654807 Acetamide, N-[2-(4-hydroxyphenyl)-1-methylethyl]- CAS No. 27675-95-2

Acetamide, N-[2-(4-hydroxyphenyl)-1-methylethyl]-

Cat. No.: B1654807
CAS No.: 27675-95-2
M. Wt: 193.24 g/mol
InChI Key: ZBLINTGLDYSGCA-UHFFFAOYSA-N
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Description

Acetamide, N-[2-(4-hydroxyphenyl)-1-methylethyl]- is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

27675-95-2

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

N-[1-(4-hydroxyphenyl)propan-2-yl]acetamide

InChI

InChI=1S/C11H15NO2/c1-8(12-9(2)13)7-10-3-5-11(14)6-4-10/h3-6,8,14H,7H2,1-2H3,(H,12,13)

InChI Key

ZBLINTGLDYSGCA-UHFFFAOYSA-N

SMILES

CC(CC1=CC=C(C=C1)O)NC(=O)C

Canonical SMILES

CC(CC1=CC=C(C=C1)O)NC(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 0.2 mole preparation of rac. N-(4-acetoxy-alpha-methylphenethyl)acetamide was prepared as described above except that a more concentrated sodium hydroxide solution was used: i.e., 16 g. of NaOH in 50 ml. of water. Overnight, the oil partially crystallized. The mixture was warmed to 60°-70° C. and 110 ml. of 10% NaOH solution added in portions until a permanent pH of 9 was obtained. The mixture was cooled to 25° C., 125 ml. of n-butanol was added; the two phase mixture transferred to a separatory funnel, and the layers separated. Three more extractions with n-butanol were made and the combined extracts dried with anhydrous MgSO4. After removal of the drying agent by filtration, the solvent was distilled in a rotary evaporator. The traces of n-butanol that remained were removed by the addition of 100 ml. of water and reevaporation in a rotary evaporator, whereupon the residue crystallized on cooling; yield 46 g. The product was recrystallized from 450 ml. of boiling water and 26 g. of crystalline material, m.p. 154.4°-158.5° was obtained. An analytical sample was obtained by recrystallization from hot ethyl acetate, m.p. 160.5°-163.5°.
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rac. N-(4-acetoxy-alpha-methylphenethyl)acetamide
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Synthesis routes and methods II

Procedure details

1.88 g (10.0 mmol) 4-(2-amino-propyl)-phenol*HCl and 1.80 g (21.0 mmol) NaHCO3 are combined in 50 mL water and cooled down to 0° C. 0.95 mL (10.0 mmol) acetic anhydride, dissolved in 50 mL ACN, are dropped into the mixture over a period of 1.5 h. The reaction mixture is stirred at r.t. for 72 h. The ACN is evaporated in vacuo and the aq. residue is acidified with HCl (1N). The mixture is extracted several times with EtOAc. The organic layers are combined, dried with Na2SO4 and the solvent is removed in vacuo. The crude product is purified by column chromatography (silica gel, DCM/MeOH 95/5).
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50 mL
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